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Compound of Interest

Compound Name: AI-10-47

Cat. No.: B10824809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AI-10-47, a small molecule inhibitor of the Core

Binding Factor β (CBFβ)-RUNX protein-protein interaction, with alternative compounds.

Experimental data is presented to support the validation of its specificity, alongside detailed

methodologies for key experiments.

Introduction to AI-10-47 and the CBFβ-RUNX1
Interaction
Core Binding Factor (CBF) is a heterodimeric transcription factor essential for normal

hematopoiesis, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ

subunit. The interaction between CBFβ and RUNX1 is critical for the stability and DNA-binding

affinity of RUNX1, which in turn regulates the expression of genes crucial for hematopoietic

stem cell generation and differentiation.[1][2] Dysregulation of this interaction, often through

chromosomal translocations leading to fusion proteins like CBFβ-SMMHC in acute myeloid

leukemia (AML), is a key driver of leukemogenesis.[2][3]

AI-10-47 is a small molecule designed to allosterically inhibit the CBFβ-RUNX interaction,

offering a potential therapeutic avenue for cancers driven by aberrant RUNX activity.[4][5] This

guide evaluates the specificity of AI-10-47 for its intended target, CBFβ.
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The specificity of a small molecule inhibitor is paramount for its utility as a research tool and its

potential as a therapeutic agent. Here, we compare AI-10-47 with two other known inhibitors of

the CBFβ-RUNX interaction: AI-10-49 and Ro5-3335.

Compound Target
Mechanism of
Action

IC50
Cellular
Potency &
Specificity

AI-10-47
CBFβ-RUNX

Interaction

Allosteric

inhibitor of the

protein-protein

interaction.[5]

3.2 μM (FRET

assay)[5]

Shows activity in

leukemia cell

lines; however,

cellular activity

can be limited by

solubility.[4][6]

AI-10-49
CBFβ-

SMMHC/RUNX1

Bivalent inhibitor

designed to

preferentially

bind the dimeric

CBFβ-SMMHC

fusion protein.[3]

[7]

0.26 μM (FRET

assay for CBFβ-

SMMHC)[7]

Demonstrates

high potency and

selectivity for

inv(16) AML cells

expressing

CBFβ-SMMHC,

with minimal

effects on cells

with wild-type

CBFβ or other

leukemia

subtypes.[3][7]

Ro5-3335
RUNX1-CBFβ

Interaction

Binds to both

RUNX1 and

CBFβ,

repressing

RUNX1/CBFβ-

dependent

transactivation.

[3]

1.1 μM (in ME-1

cells)

Exhibits broader

activity, affecting

various RUNX1

fusion proteins

and showing

potential off-

target effects on

bromodomains

like SMARCA2.

[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10824809?utm_src=pdf-body
https://www.medchemexpress.com/runx1-cbf%CE%B2-interaction-inhibitor-1.html
https://www.medchemexpress.com/runx1-cbf%CE%B2-interaction-inhibitor-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://www.researchgate.net/figure/CBF-inhibitors-reduce-CBF-binding-to-RUNX1-in-cells-Co-immunoprecipitation-assays-of_fig1_309511918
https://www.oncotarget.com/article/11357/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423805/
https://www.oncotarget.com/article/11357/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423805/
https://www.oncotarget.com/article/11357/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: While a comprehensive off-target screening panel for AI-10-47 is not publicly available,

its chemical scaffold is shared with AI-10-49, which has demonstrated high specificity.

However, direct assessment of AI-10-47 against a broad panel of kinases and other cellular

targets would be necessary for a complete specificity profile.

Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay for
CBFβ-RUNX1 Interaction
This assay quantitatively measures the inhibition of the CBFβ-RUNX1 interaction in a cell-free

system.

Principle: Genetically engineered CBFβ and the Runt domain of RUNX1 are fused to

fluorescent proteins (e.g., Venus and Cerulean, respectively) that form a FRET pair. When the

proteins interact, excitation of the donor fluorophore (Cerulean) results in energy transfer and

emission from the acceptor fluorophore (Venus). An inhibitor will disrupt this interaction, leading

to a decrease in the FRET signal.

Protocol:

Protein Expression and Purification: Express and purify recombinant Venus-CBFβ and

Cerulean-Runt domain proteins.

Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-Runt domain (e.g.,

100 nM) and Venus-CBFβ (e.g., 100 nM) to the assay buffer.[4]

Compound Addition: Add serial dilutions of AI-10-47 or control compounds to the wells.

Incubation: Incubate the plate at room temperature for a specified time to allow the binding

reaction to reach equilibrium.

Measurement: Measure the fluorescence emission at both the donor (e.g., 474 nm) and

acceptor (e.g., 525 nm) wavelengths using a plate reader.

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio

against the inhibitor concentration and fit the data to a dose-response curve to determine the
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IC50 value.[4]

Co-Immunoprecipitation (Co-IP) to Validate Cellular
Target Engagement
This method is used to assess the ability of an inhibitor to disrupt the endogenous CBFβ-

RUNX1 interaction within a cellular context.

Principle: An antibody specific to RUNX1 is used to pull down RUNX1 and any interacting

proteins from cell lysates. The presence of co-precipitated CBFβ is then detected by Western

blotting. A decrease in the amount of co-precipitated CBFβ in the presence of an inhibitor

indicates disruption of the interaction.

Protocol:

Cell Culture and Treatment: Culture a relevant cell line (e.g., SEM, an acute myeloid

leukemia cell line) and treat with AI-10-47 (e.g., 10 μM) or a vehicle control (DMSO) for a

specified duration (e.g., 6 hours).[4][6]

Cell Lysis: Harvest the cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150

mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease

inhibitors.[4]

Immunoprecipitation:

Pre-clear the cell lysates with protein A/G agarose beads.

Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[4]

Add protein A/G agarose beads to capture the antibody-protein complexes.

Washing: Wash the beads multiple times with IP buffer (e.g., 50 mM Tris pH 7.5, 150 mM

NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specific binding.[4]

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

Western Blotting:
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Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody against CBFβ.

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for

detection.

Re-probe the membrane with an anti-RUNX1 antibody to confirm equal

immunoprecipitation of RUNX1 in all samples.[4]

Analysis: Quantify the band intensities to determine the relative amount of CBFβ co-

immunoprecipitated with RUNX1 in treated versus untreated cells.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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